[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
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Overview
Description
[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring and an amine group
Mechanism of Action
Target of Action
The primary target of [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine is the acetylcholine receptor . Acetylcholine receptors are integral membrane proteins that respond to the neurotransmitter acetylcholine, leading to an influx of sodium ions and thus initiating an electrical response in the neuron or muscle cell .
Mode of Action
This compound interacts with its target, the acetylcholine receptor, and affects its function .
Biochemical Pathways
The action of this compound on the acetylcholine receptor can affect various biochemical pathways. Given that acetylcholine receptors play a crucial role in transmitting signals in the nervous system, any modulation of their activity can have significant downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s effectiveness as a drug, as they influence how much of the compound reaches its target and how long it stays in the body .
Result of Action
Given its target, it can be inferred that the compound may modulate neuronal or muscular activity by affecting the function of acetylcholine receptors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with the acetylcholine receptor . This interaction could potentially influence various biochemical reactions within the cell.
Cellular Effects
Given its potential interaction with the acetylcholine receptor , it could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that it may interact with the acetylcholine receptor , which could lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines or alcohols derived from the oxadiazole ring.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being studied for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share structural similarities.
Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole and its various substituted forms.
Uniqueness
What sets [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine apart is its combined structural features of both thiophene and oxadiazole rings, along with an amine group. This unique combination imparts distinct electronic and chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-4-6-9-7(10-11-6)5-2-1-3-12-5/h1-3H,4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTFAMQWTHIXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933699-02-6 |
Source
|
Record name | [3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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